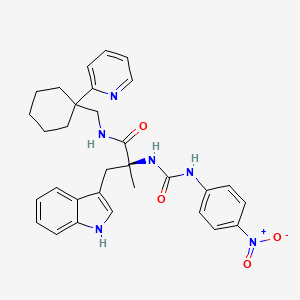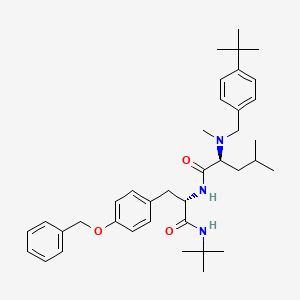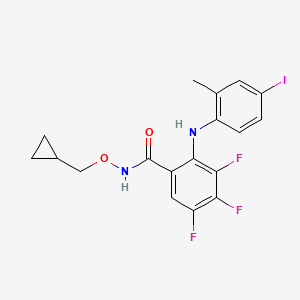
HO-Peg17-OH
概要
説明
科学的研究の応用
Chemistry: HO-Peg17-OH is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins. This has significant implications in drug discovery and development .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: this compound plays a crucial role in medical research, particularly in the development of targeted therapies. It helps improve the efficacy and safety of drugs by facilitating the selective degradation of disease-causing proteins.
Industry: In industrial applications, this compound is used in the production of functional coatings, nanotechnology, and new materials research. It is also used in cell culture and ligand studies .
作用機序
Target of Action
HO-Peg17-OH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the degradation of specific target proteins, this compound can influence various cellular pathways depending on the function of the target protein .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is likely to have good solubility and stability .
Result of Action
The result of the action of this compound is the degradation of the target protein. This can have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow down the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of this compound could potentially be affected by factors such as temperature and pH . .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg17-OH typically involves the polymerization of ethylene oxide. The process can be initiated by hydroxide ions (OH-) formed by water present in the reactor, leading to the formation of diol PEG impurities . The reaction conditions often include controlled temperature and pressure to ensure the desired molecular weight and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes under stringent conditions to achieve high purity and consistent molecular weight. The product is then purified and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: HO-Peg17-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts.
Etherification: Reacting with alkyl halides in the presence of a base.
Oxidation: Can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
Major Products: The major products formed from these reactions include PEG-based esters, ethers, and oxidized derivatives, which can be used in various applications .
類似化合物との比較
HO-Peg12-OH: A shorter PEG linker with similar properties but different molecular weight.
HO-Peg24-OH: A longer PEG linker with similar properties but different molecular weight.
HO-Peg8-OH: Another PEG linker used in similar applications but with a shorter chain length.
Uniqueness: HO-Peg17-OH is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Its molecular weight and structure make it particularly suitable for applications requiring precise control over linker length and properties .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXDCPHZJHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881039 | |
| Record name | PEG-17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


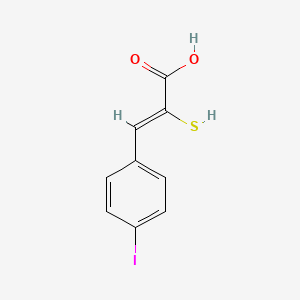
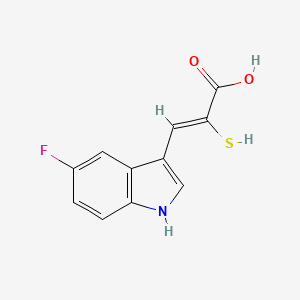
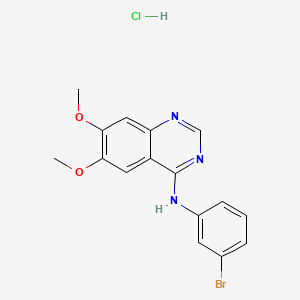
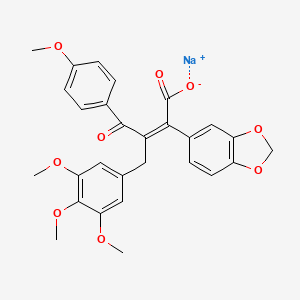
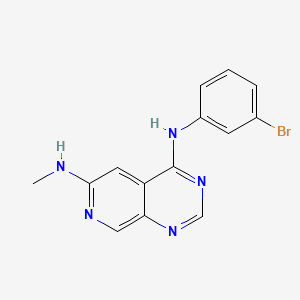
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

